molecular formula C8H15Br B13185172 1-Bromo-2-methylcycloheptane

1-Bromo-2-methylcycloheptane

Cat. No.: B13185172
M. Wt: 191.11 g/mol
InChI Key: FQZAOSUGDHWARG-UHFFFAOYSA-N
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Description

1-Bromo-2-methylcycloheptane is an organic compound with the molecular formula C8H15Br . It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a bromine atom and a methyl group attached to a seven-membered cycloheptane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylcycloheptane can be synthesized through various methods. One common approach involves the bromination of 2-methylcycloheptane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the 2-methylcycloheptane to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methylcycloheptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: 2-Methylcycloheptanol, 2-Methylcycloheptanenitrile.

    Elimination: 2-Methylcycloheptene.

    Reduction: 2-Methylcycloheptane.

Scientific Research Applications

1-Bromo-2-methylcycloheptane has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various cycloheptane derivatives and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound can be used to modify biomolecules for studying their interactions and functions.

    Medicine: It may be utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic properties.

    Industry: this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methylcycloheptane in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

Comparison with Similar Compounds

    1-Bromo-2-methylcyclohexane: A six-membered ring analog with similar reactivity but different steric and electronic properties.

    1-Bromo-2-methylcyclopentane: A five-membered ring analog with distinct chemical behavior due to ring strain.

    1-Bromo-2-methylcyclooctane: An eight-membered ring analog with different conformational flexibility.

Uniqueness: 1-Bromo-2-methylcycloheptane is unique due to its seven-membered ring structure, which provides a balance between ring strain and conformational flexibility. This makes it an interesting compound for studying the effects of ring size on chemical reactivity and properties.

Properties

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

1-bromo-2-methylcycloheptane

InChI

InChI=1S/C8H15Br/c1-7-5-3-2-4-6-8(7)9/h7-8H,2-6H2,1H3

InChI Key

FQZAOSUGDHWARG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCC1Br

Origin of Product

United States

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